N-(7-Nitro-9H-fluoren-2-yl)acetamide
Description
Historical Context of Fluorene (B118485) Derivatives in Biochemical Research
The study of fluorene derivatives in biochemical research has a long and significant history, largely initiated by the investigation of N-2-acetylaminofluorene (2-AAF). Originally synthesized as a potential insecticide, its potent carcinogenic properties were discovered in the 1940s. This discovery pivoted the use of 2-AAF and its analogues towards cancer research, where they became instrumental in understanding the mechanisms of chemical carcinogenesis. wikipedia.org
These early studies established fluorene derivatives as important tools for probing biological systems. Their ability to be metabolized into reactive species that interact with cellular macromolecules like DNA and proteins allowed researchers to unravel complex biological pathways involved in toxicity and disease. The core fluorene structure provides a scaffold that can be chemically modified at various positions, leading to a diverse array of compounds with differing biological activities. This versatility has cemented the role of fluorene derivatives as mainstays in biochemical and toxicological research for decades.
Significance of N-(7-Nitro-9H-fluoren-2-yl)acetamide as a Research Probe in Chemical Biology
Currently, there is a notable scarcity of dedicated research literature and detailed experimental data specifically for this compound. Its significance as a research probe in chemical biology is therefore largely inferred from the known properties of its constituent chemical groups and the broader family of fluorene derivatives.
The presence of a nitro group is of particular interest. Nitroaromatic compounds are known to be reducible in biological systems to form reactive intermediates. mdpi.com This property makes them potential candidates for use as probes for studying cellular redox processes or as potential bioreductive drugs. The acetamide (B32628) group, on the other hand, is a common feature in many biologically active molecules and can influence factors such as solubility and interaction with enzymes.
Given these features, this compound could theoretically be explored as a probe in several areas. For instance, its potential to be metabolically activated could be harnessed to study the activity of specific nitroreductase enzymes. Furthermore, the fluorene scaffold itself possesses fluorescent properties, which, if modulated by the nitro and acetamide groups, could lead to the development of fluorescent probes for cellular imaging. However, without direct experimental evidence, these applications remain speculative.
Overview of Key Research Avenues for Fluorene Acetamides
The broader class of fluorene acetamides has been the subject of more extensive research, providing a framework for potential avenues of investigation for this compound. Key research areas for fluorene acetamides include:
Carcinogenesis and Mutagenesis Studies: As exemplified by 2-AAF, fluorene acetamides are classic models for studying the molecular mechanisms of cancer initiation and promotion. Research in this area focuses on their metabolic activation, the formation of DNA adducts, and the subsequent cellular repair or mutagenic events. wikipedia.org
Development of Anticancer Agents: The same properties that make some fluorene derivatives carcinogens can be exploited for therapeutic purposes. By modifying the fluorene scaffold, researchers aim to develop compounds with selective toxicity towards cancer cells. The potential for bioreductive activation of nitro-containing compounds is a strategy employed in the design of hypoxia-activated anticancer drugs. ontosight.ai
Fluorescent Probes and Materials Science: The inherent fluorescence of the fluorene ring system is a highly attractive feature. Scientists have synthesized a variety of fluorene derivatives for use as fluorescent probes to visualize biological processes and as components in organic light-emitting diodes (OLEDs) and other advanced materials. The specific substitutions on the fluorene ring can be tuned to achieve desired photophysical properties.
While these avenues are well-established for the broader class of fluorene acetamides, the specific role and potential of this compound within these fields remain to be elucidated through future research.
Structure
3D Structure
Properties
IUPAC Name |
N-(7-nitro-9H-fluoren-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-9(18)16-12-2-4-14-10(7-12)6-11-8-13(17(19)20)3-5-15(11)14/h2-5,7-8H,6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWHFLFJZQKVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871463 | |
| Record name | N-(7-Nitro-9H-fluoren-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72570-99-1 | |
| Record name | Acetamide, N-(7-nitro-9H-fluoren-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072570991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(7-Nitro-9H-fluoren-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization for Research Applications
Synthesis Pathways for N-(7-Nitro-9H-fluoren-2-yl)acetamide
The synthesis of this compound can be approached through two primary retrosynthetic pathways: the acetylation of a pre-functionalized nitro-fluorene or the nitration of an acetylated fluorene (B118485) precursor.
Pathway A: Acetylation of 2-Amino-7-nitro-9H-fluorene
This is often the more direct and regioselective approach. The synthesis commences with the nitration of 9H-fluorene, which can yield a mixture of nitro-isomers. Separation of 2-nitro-9H-fluorene is followed by a second nitration to introduce the nitro group at the 7-position, yielding 2,7-dinitro-9H-fluorene. Subsequent partial reduction of one nitro group to an amine is a critical step, which can be challenging to control. Selective reduction methods, such as using sodium sulfide or other mild reducing agents, can be employed to afford 2-amino-7-nitro-9H-fluorene. The final step involves the acetylation of the amino group. This is typically achieved by reacting 2-amino-7-nitro-9H-fluorene with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine, to yield this compound.
Pathway B: Nitration of N-(9H-fluoren-2-yl)acetamide
An alternative route begins with the readily available N-(9H-fluoren-2-yl)acetamide nih.gov. This starting material can be synthesized by the acetylation of 2-aminofluorene. The subsequent step involves the nitration of N-(9H-fluoren-2-yl)acetamide. The acetyl group is an ortho-, para-directing group, and the fluorene ring system's reactivity will influence the position of nitration. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. This reaction can lead to a mixture of isomers, including the desired 7-nitro product, as well as other mono- and di-nitro derivatives. Careful control of reaction conditions (temperature, reaction time, and concentration of nitrating agents) is essential to maximize the yield of the desired this compound. Purification of the final product from isomeric byproducts is often necessary and can be achieved through chromatographic techniques.
A related pathway could involve the nitration of 2-acetylaminofluorene (B57845), which has been shown to produce N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide from 2-acetyl-6-aminonaphthalene through acetylation and nitration steps nih.gov.
Another potential synthetic consideration involves the use of N-(7-nitro-9-oxo-fluoren-2-yl)acetamide (CAS No: 7151-59-9) as a precursor lookchem.com. The ketone at the 9-position can be reduced to a methylene group to yield the target compound. This reduction can be achieved using various methods, such as the Wolff-Kishner or Clemmensen reduction.
| Starting Material | Key Intermediates | Reagents and Conditions | Final Product |
| 9H-Fluorene | 2,7-Dinitro-9H-fluorene, 2-Amino-7-nitro-9H-fluorene | 1. HNO₃/H₂SO₄ (Nitration) 2. Na₂S (Partial Reduction) 3. Acetic anhydride/Pyridine (Acetylation) | This compound |
| N-(9H-fluoren-2-yl)acetamide | - | HNO₃/H₂SO₄ (Nitration) | This compound |
| N-(7-nitro-9-oxo-fluoren-2-yl)acetamide | - | Wolff-Kishner or Clemmensen Reduction | This compound |
Synthesis of Structurally Modified this compound Analogs
To investigate structure-activity relationships (SAR), the synthesis of a variety of analogs with modifications on the fluorene core and the acetamide (B32628) moiety is essential.
The introduction of various substituents onto the fluorene core can significantly impact the compound's biological activity. Synthetic strategies generally involve starting with an appropriately substituted fluorene or fluorenone.
Halogenated Analogs: Halogen atoms (F, Cl, Br, I) can be introduced at various positions on the fluorene ring. For example, N-(7-Chloro-9H-fluoren-2-yl)acetamide is a known compound nih.gov. The synthesis of such analogs can start from the corresponding halogenated 2-aminofluorene, followed by nitration and acetylation. Alternatively, direct halogenation of this compound can be explored, although this may lead to a mixture of isomers. For instance, the synthesis of 2-chloro-N-alkyl/aryl acetamide derivatives has been reported ijpsr.info.
Alkylated and Arylated Analogs: Alkyl or aryl groups can be introduced using Friedel-Crafts alkylation or acylation reactions on the fluorene core, followed by reduction. Suzuki and other cross-coupling reactions are also powerful tools for introducing aryl substituents. For example, the synthesis of 9,9-disubstituted N-methyl-7-azaindole-appended (phenylethynyl)-fluorene derivatives has been described nih.gov.
Other Functional Groups: Other functional groups, such as hydroxyl, methoxy, and cyano groups, can be introduced to probe their effects on activity. The synthesis of 2,7-dihydroxy-9-fluorenone highlights a method for introducing hydroxyl groups researchgate.net.
A summary of potential substituted analogs is presented below:
| Substituent | Position on Fluorene Core | Potential Synthetic Precursor |
| Chloro | 3 | N-(7-Chloro-3-nitro-9-oxo-9H-fluoren-2-yl)acetamide epa.gov |
| Bromo | 7 | 2,7-dibromo-9H-fluoren-9-one researchgate.net |
| Nitro | 3 | N-(7-Chloro-3-nitro-9-oxo-9H-fluoren-2-yl)acetamide epa.gov |
Altering the acetamide group can provide insights into the importance of this moiety for biological activity.
N-Alkylation and N-Arylation: The hydrogen atom on the acetamide nitrogen can be replaced with alkyl or aryl groups. This can be achieved by reacting this compound with an appropriate alkyl or aryl halide in the presence of a base. The synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives has been documented, providing a potential template for such modifications ijper.org.
Chain Length Modification: The acetyl group can be replaced with other acyl groups of varying chain lengths (e.g., propionyl, butyryl) by using the corresponding acyl chloride or anhydride in the acetylation step.
Introduction of Different Functional Groups: The methyl group of the acetamide can be substituted with other functional groups. For example, using chloroacetyl chloride instead of acetyl chloride would yield a chloroacetamide derivative, which can serve as a versatile intermediate for further modifications through nucleophilic substitution reactions. The synthesis of N-aryl 2-chloroacetamides and their reactivity has been explored researchgate.net. For instance, 2,2-dichloro-N-(7-nitro-9H-fluoren-2-yl)acetamide is a known compound guidechem.com.
Understanding the metabolism of this compound is crucial for elucidating its mechanism of action and potential toxicity. The synthesis of potential metabolites, such as N-hydroxylated derivatives, is therefore of significant interest.
The synthesis of N-hydroxy-N-(7-nitro-9H-fluoren-2-yl)acetamide can be challenging. A potential route involves the controlled oxidation of this compound. Alternatively, the synthesis could start from a hydroxylamine precursor. The synthesis of N-(9H-Fluoren-2-yl)-N-hydroxyacetamide is known and could potentially be nitrated to yield the desired product wikipedia.org. The synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes provides another potential synthetic strategy that could be adapted nih.gov. The synthesis of N-(4-Hydroxy-2-nitrophenyl)acetamide has also been reported researchgate.net.
Other potential metabolites could include hydroxylated versions of the fluorene ring. The synthesis of these compounds would likely involve starting with a suitably protected hydroxyfluorene derivative. For instance, N-(9-hydroxy-9H-fluoren-2yl)-acetamide and N-(9-oxo-9H-fluoren-2yl)-acetamide are known metabolites of N-(9H-fluoren-2yl)-acetamide dntb.gov.ua.
Strategies for Isotopic Labeling of this compound for Mechanistic Investigations
Isotopically labeled this compound is an invaluable tool for a variety of studies, including metabolic fate, target identification, and quantification in biological systems.
Carbon-14 Labeling: Carbon-14 is a long-lived beta-emitter that is commonly used for tracking the fate of molecules in biological systems. [14C]-N-(7-Nitro-9H-fluoren-2-yl)acetamide can be synthesized by incorporating a 14C-labeled precursor at a suitable stage in the synthesis. For example, using [14C]-acetic anhydride or [14C]-acetyl chloride in the final acetylation step would introduce the label into the acetyl group. Late-stage carbon-14 labeling techniques are also emerging as powerful tools. nih.govopenmedscience.com The combination of high specific activity carbon-14 labeling and high-resolution mass spectrometry can be a powerful method for metabolism studies wayne.edu.
Deuterium Labeling: Deuterium (2H) is a stable isotope of hydrogen and can be used to probe metabolic pathways and reaction mechanisms (kinetic isotope effect). Deuterated analogs can be prepared by using deuterated reagents or by performing H/D exchange reactions on the final compound or a precursor. For instance, deuterated sodium borohydride could be used in the reduction of a fluorenone precursor to introduce deuterium at the 9-position.
Nitrogen-15 and Oxygen-18 Labeling: These stable isotopes can also be incorporated to study specific metabolic transformations or interactions. For example, using H15NO₃ for nitration or H₂18O during hydrolysis reactions could introduce these labels.
The choice of the isotope and its position in the molecule will depend on the specific research question being addressed.
Metabolic Activation and Biotransformation Pathways
Enzymatic N-Hydroxylation of N-(7-Nitro-9H-fluoren-2-yl)acetamide and Related Analogs
The initial and rate-limiting step in the metabolic activation of aromatic amides is N-hydroxylation, which introduces a hydroxyl group to the nitrogen atom of the amide. wikipedia.orgontosight.ai This conversion is a crucial bioactivation step, transforming the parent compound into a more potent, proximal carcinogen. wikipedia.org
Role of Cytochrome P450 Enzymes in Bioactivation (e.g., CYP1A2)
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics, including aromatic amines. wikipedia.orgontosight.ai Specifically, CYP1A2 is a key enzyme responsible for the N-hydroxylation of aromatic amines and amides. ontosight.aiacs.orgnih.govh1.co This reaction involves the introduction of a hydroxyl group to the nitrogen atom of the amino or amido group. ontosight.ai The process can lead to the formation of reactive intermediates that are toxic to cells. ontosight.ai For the analog 2-AAF, its metabolism by CYP enzymes results in the formation of N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a more potent proximal carcinogen. wikipedia.org Theoretical studies suggest that the N-hydroxylation of aromatic amines in the active site of CYP1A2 follows an anionic mechanism involving proton transfer. acs.orgnih.gov
Formation of N-Hydroxy Metabolites as Proximal Intermediates
The product of CYP-mediated N-hydroxylation, the N-hydroxy metabolite, is a critical proximal intermediate in the cascade of metabolic activation. wikipedia.orgnih.gov In the case of 2-AAF, this intermediate is N-OH-AAF. wikipedia.orgnih.govwikipedia.org This N-hydroxy derivative is more carcinogenic than the parent compound and serves as the substrate for subsequent enzymatic transformations that lead to the ultimate carcinogenic species. wikipedia.orgnih.gov The formation of these N-hydroxy metabolites has been demonstrated in various experimental models, and their presence is directly linked to the genotoxic potential of the parent aromatic amide. nih.gov
Subsequent Enzymatic and Non-Enzymatic Transformations of N-Hydroxy Metabolites
Following their formation, N-hydroxy metabolites undergo further enzymatic reactions, primarily esterification through O-acetylation or O-sulfation. These pathways convert the relatively stable N-hydroxy intermediate into highly unstable esters that can spontaneously break down to form reactive electrophiles. wikipedia.orgnih.gov
O-Acetylation by N-Acetyltransferases (NATs)
N-acetyltransferases (NATs) are cytosolic enzymes that catalyze the transfer of an acetyl group. nih.gov In the context of aromatic amide bioactivation, NATs can catalyze O-acetylation of the N-hydroxy metabolite. wikipedia.orgnih.gov This reaction, using acetyl coenzyme A (AcCoA) as a cofactor, converts the N-hydroxy intermediate into an N-acetoxyarylamine. wikipedia.orgnih.gov This N-acetoxy ester is highly unstable and can spontaneously decompose to form a reactive arylnitrenium ion, which can then form adducts with DNA. wikipedia.org Humans express two NAT isozymes, NAT1 and NAT2, which both play a role in this bioactivation pathway. nih.gov
O-Sulfation by Sulfotransferases (SULTs)
Another crucial pathway for the activation of N-hydroxy metabolites is O-sulfation, catalyzed by sulfotransferases (SULTs). wikipedia.orgnih.gov These cytosolic enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the N-hydroxy metabolite. nih.gov This results in the formation of a highly unstable N-sulfoxy ester. wikipedia.orgnih.gov This ester readily undergoes heterolytic cleavage to generate a reactive nitrenium ion, which is a potent electrophile capable of binding to cellular macromolecules like DNA and RNA. nih.govnih.gov Evidence suggests that this N-sulfate ester is an ultimate reactive and carcinogenic metabolite of N-hydroxy-2-acetylaminofluorene. nih.gov The balance between sulfation and other conjugation pathways, like glucuronidation, can significantly influence the carcinogenic potential of the parent compound. nih.gov
Acyltransfer by N,O-Aryl Hydroxamic Acid Acyltransferases
N,O-Aryl hydroxamic acid acyltransferase (AHAT) catalyzes the intramolecular transfer of the N-acetyl group from the nitrogen to the oxygen of the hydroxamic acid function (N-hydroxy metabolite). wikipedia.orgnih.govnih.gov This reaction converts the N-hydroxy metabolite into a reactive N-acetoxyarylamine without the need for an external acetyl donor like AcCoA. wikipedia.org This N-acetoxy intermediate is a reactive electrophile that can bind to cellular nucleophiles. nih.govnih.gov In the absence of an arylamine acceptor, AHAT can convert N-arylhydroxamic acids into intermediates that bind irreversibly to cellular components, including the enzyme itself. nih.gov This pathway represents another route to the formation of DNA-reactive species from the N-hydroxy metabolite. nih.govnih.gov
Deacylation by Deacetylase Enzymes
Deacylation, the removal of the acetyl group from the nitrogen atom of this compound, is a significant metabolic pathway. This reaction is catalyzed by microsomal deacetylase enzymes, leading to the formation of the corresponding amine metabolite, 2-amino-7-nitro-9H-fluorene. wikipedia.orgnih.gov This deacetylation can occur both on the parent compound and on its N-hydroxylated metabolite. The resulting N-hydroxy-arylamine is a proximate carcinogen that can be further activated. The balance between acetylation and deacetylation is crucial in determining the extent of metabolic activation and, consequently, the carcinogenic potential of the compound.
Generation of Reactive Electrophilic Intermediates from this compound Metabolites
The central event in the metabolic activation of this compound is the N-hydroxylation of the acetamido group, a reaction primarily catalyzed by cytochrome P-450 (CYP) enzymes. wikipedia.org This initial step forms N-hydroxy-N-(7-nitro-9H-fluoren-2-yl)acetamide, a more potent, or proximate, carcinogen. wikipedia.org Subsequent metabolic steps act on this N-hydroxy metabolite to generate highly reactive electrophilic species.
The N-hydroxy metabolite can undergo further activation through esterification. For instance, cytosolic sulfotransferases can catalyze the O-sulfation of the N-hydroxy group, forming a highly unstable sulfate (B86663) ester. wikipedia.org This ester spontaneously decomposes, losing the sulfate group to generate a highly reactive arylnitrenium ion. wikipedia.orgrsc.org Similarly, O-acetylation of the N-hydroxy metabolite by cytosolic N-acetyltransferases can yield an N-acetoxy-arylamine, which can also rearrange to form an arylnitrenium ion. wikipedia.org These arylnitrenium ions are potent electrophiles that can readily react with nucleophilic sites in cellular macromolecules.
The N-acetoxy metabolite of this compound is a key intermediate that can spontaneously rearrange to form not only the arylnitrenium ion but also a carbonium ion and an arylamidonium ion. wikipedia.org These reactive species are in equilibrium and can all contribute to the covalent binding to DNA and proteins. The formation of these different reactive ions allows for a variety of potential adducts with cellular macromolecules, contributing to the genotoxicity of the parent compound.
In Vitro Experimental Systems for Metabolic Pathway Elucidation
The study of the metabolic pathways of xenobiotics like this compound heavily relies on in vitro experimental systems that contain the necessary enzymatic machinery to mimic the biotransformation processes that occur in vivo.
Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in phase I metabolic enzymes, particularly the cytochrome P450 superfamily. mdpi.com Human liver microsomes (HLMs) and rat liver microsomes (RLMs) are commonly used to study the N-hydroxylation of arylamides. nih.govresearchgate.net
The S9 fraction is the supernatant obtained from a liver homogenate after centrifugation at 9000g and contains both the microsomal and cytosolic fractions. mdpi.comnih.gov This makes the S9 fraction a more comprehensive in vitro system as it contains both phase I (microsomal) and phase II (cytosolic) enzymes, such as sulfotransferases and acetyltransferases. mdpi.comnih.gov The use of S9 fractions allows for the investigation of the complete metabolic activation pathway, from the initial N-hydroxylation to the subsequent esterification reactions. nih.gov
Table 1: Comparison of In Vitro Systems for Metabolic Studies
| In Vitro System | Enzyme Content | Primary Application in this compound Metabolism |
| Liver Microsomes (HLMs, RLMs) | Phase I enzymes (e.g., Cytochrome P450) | Studying the initial N-hydroxylation step. |
| S9 Fraction | Phase I and Phase II enzymes (e.g., CYPs, sulfotransferases, acetyltransferases) | Investigating the complete metabolic activation pathway, including N-hydroxylation and subsequent esterification reactions. |
To dissect the specific roles of individual enzymes in the metabolism of this compound, researchers utilize systems with purified or individually expressed enzymes. Recombinant enzymes, particularly specific cytochrome P450 isoforms, can be expressed in host systems like bacteria or insect cells. These "supersomes" contain a high concentration of a single, specific enzyme, allowing for the precise determination of which enzymes are responsible for particular metabolic steps. This approach provides a cleaner, more defined system compared to the complex mixture of enzymes present in liver microsomes and S9 fractions.
Based on a comprehensive review of available scientific literature, there is no specific research data detailing the metabolic activation and biotransformation of this compound within cell-based models. Studies on the metabolic pathways of fluorene (B118485) derivatives in vitro have historically focused on related compounds such as 2-acetylaminofluorene (B57845) (2-AAF) and its hydroxylated metabolites. nih.govnih.govnih.gov
The scientific community has utilized various in vitro systems, including liver cell fractions and cultured cell lines, to investigate the metabolism of these structurally similar carcinogens. nih.govnih.gov However, specific findings regarding the biotransformation of the 7-nitro substituted analogue, this compound, are not present in the reviewed literature. Consequently, detailed research findings and data tables for its metabolic profile in cell-based models cannot be provided at this time.
Genotoxicity and Mutagenicity Research
DNA Adduct Formation Induced by N-(7-Nitro-9H-fluoren-2-yl)acetamide Metabolites
Metabolic activation is a critical prerequisite for the genotoxicity of this compound. This process typically involves the reduction of the nitro group to a hydroxylamino group, followed by esterification to form a reactive electrophile. This electrophile can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.
Research on structurally similar compounds, such as 2-acetylaminofluorene (B57845) (AAF) and 2-nitrofluorene (B1194847) (NF), provides insights into the likely adduction sites for metabolites of this compound. The primary target for adduction by the metabolites of these related compounds is the C8 position of guanosine. nih.gov The formation of adducts at the N2 position of guanosine has also been reported. nih.gov For this compound, it is anticipated that its metabolites would similarly target these nucleophilic sites on DNA.
The structural characterization of DNA adducts is crucial for understanding their biological consequences. For compounds analogous to this compound, such as AAF, several key DNA adducts have been identified and structurally characterized. These include N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.gov Additionally, the deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), is a major adduct formed from both AAF and NF. nih.gov
The conformation of these adducts within the DNA helix can vary significantly. For instance, the dG-C8-AAF adduct can adopt multiple conformations, including a "base-displaced stacked" conformation where the fluorene (B118485) ring intercalates into the DNA helix, and a "B-form" conformation where the adduct is located in the major groove. mdpi.com These different conformations can have distinct effects on DNA structure and function.
| Adduct | Parent Compound(s) | Primary Adduction Site |
|---|---|---|
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | 2-Acetylaminofluorene (AAF) | C8 of Guanosine |
| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) | 2-Acetylaminofluorene (AAF) | N2 of Guanosine |
| N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | 2-Acetylaminofluorene (AAF), 2-Nitrofluorene (NF) | C8 of Guanosine |
The formation of bulky DNA adducts by metabolites of compounds like this compound can significantly impede essential cellular processes such as DNA replication and transcription. cdc.gov These adducts can stall the progression of DNA polymerases, leading to incomplete replication and potentially cell death. nih.gov
Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA adducts. The primary pathway for the removal of bulky adducts is nucleotide excision repair (NER). nih.govmdpi.com The efficiency of NER can be influenced by the structure and conformation of the adduct. Adducts that cause significant distortion of the DNA helix are generally recognized and repaired more efficiently. However, some adducts may be poorly repaired, leading to their persistence in the genome and an increased likelihood of mutations. mdpi.com If the damage is not repaired, translesion synthesis (TLS) polymerases may be recruited to bypass the lesion, often with a higher error rate, leading to mutations. nih.gov
Mechanisms of DNA Damage Induction Beyond Adduct Formation
While DNA adduct formation is a primary mechanism of genotoxicity for nitroaromatic compounds, other mechanisms can also contribute to DNA damage. The metabolic activation of nitroarenes can generate reactive oxygen species (ROS), which can induce oxidative DNA damage. This can lead to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), as well as single- and double-strand breaks in the DNA backbone.
In Vitro Mutagenicity Assessment of this compound and its Derivatives
In vitro mutagenicity assays are essential tools for evaluating the potential of chemical compounds to induce genetic mutations.
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for assessing the mutagenic potential of chemical substances. ecfr.gov This assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. nih.gov The test measures the ability of a chemical to cause a reverse mutation that restores the functional gene, allowing the bacteria to grow on a histidine-free medium.
For nitroaromatic compounds like this compound, specific tester strains are particularly important. Strains such as TA98 and TA100 are commonly used. TA98 is designed to detect frameshift mutagens, while TA100 detects base-pair substitution mutagens. nih.gov The assay is conducted both in the presence and absence of a metabolic activation system (S9 mix), which contains liver enzymes to simulate mammalian metabolism and activate compounds that are not directly mutagenic. agc-chemicals.com A positive result in the Ames test, indicated by a significant increase in the number of revertant colonies compared to the control, suggests that the compound is mutagenic. ecfr.gov For instance, the related compound N-(7-hydroxy-9H-fluoren-2-yl)-acetamide has tested positive in the Ames assay with Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 in the presence of metabolic activation. epa.gov
| Strain | Mutation Type Detected | Relevance for Nitroaromatic Compounds |
|---|---|---|
| TA98 | Frameshift | Detects mutations commonly induced by bulky aromatic amines and nitroarenes. |
| TA100 | Base-pair substitution | Detects a broad range of mutagens that cause point mutations. |
| TA1535 | Base-pair substitution | Similar to TA100 but lacks the pKM101 plasmid, making it more sensitive to some mutagens. |
| TA1537 | Frameshift | Detects frameshift mutagens at specific GC-rich sequences. |
Mammalian Cell Gene Mutation Assays
Direct studies on this compound in mammalian cell gene mutation assays were not identified in the surveyed literature. However, research on other nitro-fluorene derivatives provides insight into the potential mutagenic activity of this class of compounds.
One notable example is 2,4,7-trinitro-9-fluorenone (TNF), a potent genotoxic agent. In a study involving Chinese hamster ovary (CHO-K1) cells, TNF was found to be clearly mutagenic at the hprt locus at a concentration range of 0.001-1 microgram/ml nih.gov. The hprt gene mutation assay is a common method for assessing the mutagenic potential of chemical substances in mammalian cells.
The genotoxicity of nitroarenes is often linked to the reduction of the nitro group, a metabolic process that can lead to the formation of reactive intermediates capable of binding to DNA and inducing mutations nih.gov. The specific patterns and frequency of mutations can depend on the chemical structure of the compound and the metabolic capabilities of the cell type used in the assay.
Studies on Chromosomal Aberrations and Clastogenicity
Information regarding the induction of chromosomal aberrations and clastogenicity specifically by this compound is not available in the existing literature. However, studies on related nitroarenes indicate that this class of compounds can induce chromosomal damage.
For instance, research on 2,4,7-trinitro-9-fluorenone (TNF) demonstrated its ability to induce sister-chromatid exchanges (SCEs) in several mammalian cell lines nih.gov. SCEs are interchanges of DNA between sister chromatids and are considered sensitive indicators of genotoxic and clastogenic (chromosome-breaking) effects. In human teratocarcinoma (PA1), mouse Sertoli (TM4), and rat hepatoma (RL12) cells, the induction of SCEs was observed at a concentration range of 0.003-0.2 microgram/ml of TNF nih.gov. Additionally, TNF was found to cause a delay in the cell cycle nih.gov.
The clastogenic potential of nitroarenes is a significant aspect of their toxicological profile, as chromosomal damage is a key event in the initiation of carcinogenesis nih.gov.
The following table summarizes the genotoxic effects observed for the related compound 2,4,7-trinitro-9-fluorenone in various mammalian cell lines, as described in the available research.
| Cell Line | Assay | Concentration Range | Observed Effect |
| Chinese hamster ovary (CHO-K1) | HPRT gene mutation | 0.001-1 µg/ml | Mutagenic |
| Human teratocarcinoma (PA1) | Sister-Chromatid Exchange | 0.003-0.2 µg/ml | Induction of SCEs |
| Mouse Sertoli (TM4) | Sister-Chromatid Exchange | 0.003-0.2 µg/ml | Induction of SCEs |
| Rat hepatoma (RL12) | Sister-Chromatid Exchange | 0.003-0.2 µg/ml | Induction of SCEs |
Structure Activity Relationships Sar in N 7 Nitro 9h Fluoren 2 Yl Acetamide Research
Influence of Substituent Position and Electronic Properties on Metabolic Activation
The metabolic activation of N-(fluoren-2-yl)acetamide derivatives is a crucial step in their biological action, particularly their genotoxic effects. The position and electronic nature of substituents on the fluorene (B118485) ring system significantly modulate this process. For the parent compound, 2-acetylaminofluorene (B57845) (2-AAF), metabolic activation primarily proceeds through N-hydroxylation to form N-hydroxy-2-acetylaminofluorene, a proximate carcinogen. This is followed by further esterification (e.g., sulfation or acetylation) to yield a reactive electrophile that can form adducts with DNA.
The introduction of a nitro group, as in N-(7-Nitro-9H-fluoren-2-yl)acetamide, adds another layer of complexity to its metabolism. The nitro group is a strong electron-withdrawing group, which can influence the electron density of the aromatic system and, consequently, the susceptibility of different positions to metabolic attack. In addition to the N-hydroxylation of the acetamide (B32628) group, the nitro group itself can undergo metabolic reduction. This nitroreduction pathway, catalyzed by nitroreductases, can lead to the formation of nitroso, hydroxylamino, and amino metabolites. The N-hydroxylamino intermediate is a particularly reactive species implicated in DNA damage.
Correlation between Structural Features and Genotoxic Potential
The genotoxicity of this compound is intrinsically linked to its chemical structure. The key structural features contributing to its DNA-damaging potential are the fluorene ring system, the acetamido group at the 2-position, and the nitro group at the 7-position. The planar fluorene structure allows for intercalation into the DNA helix, which is a common feature of many polycyclic aromatic carcinogens.
The metabolic activation of the acetamido and nitro groups, as discussed previously, leads to the formation of highly reactive electrophiles. These electrophiles can covalently bind to nucleophilic sites in DNA, primarily the C8 and N2 positions of guanine (B1146940), forming DNA adducts nih.govnih.gov. The formation of these adducts can lead to mutations during DNA replication and are considered a critical initiating event in chemical carcinogenesis nih.govnih.gov.
Quantitative structure-activity relationship (QSAR) studies on a broader class of nitroaromatic compounds have identified several physicochemical properties that correlate with mutagenicity. These include hydrophobicity (log P) and the energy of the lowest unoccupied molecular orbital (ELUMO). A lower ELUMO value is associated with a greater ease of nitroreduction, which can lead to increased genotoxicity. The presence of the electron-withdrawing nitro group in this compound would be expected to lower its ELUMO, potentially enhancing its genotoxic potential compared to the non-nitrated parent compound.
Effect of Acetamide Moiety Modifications on Reactivity and Biological Interactions
The acetamide moiety at the 2-position of the fluorene ring plays a pivotal role in the biological activity of this compound. As previously mentioned, the enzymatic N-hydroxylation of this group is a key step in its metabolic activation to a genotoxic species. Therefore, modifications to the acetamide group can significantly alter the compound's reactivity and biological interactions.
Replacing the acetyl group with other acyl groups could influence the rate and extent of N-hydroxylation. For instance, increasing the size of the acyl group might sterically hinder the approach of metabolizing enzymes. Conversely, altering the electronic properties of the acyl group could affect the susceptibility of the nitrogen atom to oxidation.
Furthermore, the complete removal or replacement of the acetamide group with other functional groups would fundamentally change the molecule's properties. For example, the corresponding 2-amino derivative, 7-nitro-9H-fluoren-2-amine, would have different metabolic pathways and might interact with biological targets in a distinct manner. Research on 2-aminofluorene has shown that it is also a potent mutagen and carcinogen, with its primary metabolic activation occurring through N-hydroxylation of the amino group nih.gov.
SAR of this compound Analogs as Enzyme Modulators
While the primary focus of research on this compound has been on its genotoxicity, its structural features suggest potential for interaction with various enzymes.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an important target for anticancer and antimicrobial drugs wikipedia.orgscbt.compatsnap.comnih.gov. The general structure of many DHFR inhibitors includes a heterocyclic ring system that mimics the natural substrate, dihydrofolate. While this compound itself does not possess the classic pharmacophore of a DHFR inhibitor, its fluorene scaffold has been explored in the design of novel antifolates.
The planar, aromatic nature of the fluorene ring can facilitate binding to the active site of DHFR through hydrophobic and π-π stacking interactions. SAR studies on other classes of DHFR inhibitors have shown that the introduction of various substituents can modulate binding affinity. For analogs of this compound, modifications to the nitro and acetamide groups, as well as the introduction of other substituents on the fluorene ring, could potentially lead to compounds with significant DHFR inhibitory activity. The electronic properties and spatial arrangement of these substituents would be critical for optimizing interactions with key amino acid residues in the DHFR active site.
Falcipain 2 is a cysteine protease of the malaria parasite Plasmodium falciparum and is a validated target for the development of new antimalarial drugs nih.goveurekaselect.com. Various classes of compounds, including some with planar aromatic systems, have been investigated as Falcipain 2 inhibitors. The fluorene scaffold of this compound could serve as a starting point for the design of such inhibitors.
The SAR of Falcipain 2 inhibitors often involves a warhead that can covalently or non-covalently interact with the catalytic cysteine residue in the active site, along with other structural elements that provide specificity and binding affinity. For analogs of this compound, the acetamide and nitro groups could be modified to introduce functionalities that interact with the enzyme's active site. For example, the acetamide could be replaced with a group capable of forming a reversible covalent bond with the active site cysteine. The fluorene ring would serve as a scaffold to position these interacting groups optimally for binding.
SAR for Other Investigated Biological Activities (e.g., Antimicrobial, Antioxidant)
The chemical structure of this compound suggests potential for other biological activities, such as antimicrobial and antioxidant effects.
Nitroaromatic compounds are known to exhibit antimicrobial activity, often through mechanisms involving the reduction of the nitro group to reactive radical species that can damage cellular components. The antimicrobial potential of this compound analogs would likely depend on the ease of nitroreduction, which can be influenced by the electronic properties of other substituents on the fluorene ring. The lipophilicity of the molecule would also be a critical factor, as it governs the ability of the compound to penetrate bacterial cell walls.
Regarding antioxidant activity, the fluorene ring system with its delocalized π-electrons could potentially act as a radical scavenger. However, the presence of the electron-withdrawing nitro group might diminish this activity. In some contexts, nitro-containing compounds can also have pro-oxidant effects. SAR studies would be necessary to systematically evaluate how different substituents on the fluorene ring of this compound analogs modulate their antioxidant or pro-oxidant properties. For instance, the introduction of electron-donating groups, such as hydroxyl or methoxy groups, might enhance the radical scavenging ability of the fluorene nucleus.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Enzyme-Ligand Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is widely used in drug design to understand how a ligand, such as N-(7-Nitro-9H-fluoren-2-yl)acetamide, might interact with the active site of a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket and scoring them based on their binding affinity. biointerfaceresearch.com
For this compound, docking studies could be employed to investigate its potential to inhibit enzymes implicated in various diseases. For instance, given the known carcinogenic properties of related compounds like 2-Acetylaminofluorene (B57845), molecular docking could explore its interactions with DNA polymerase or cytochrome P450 enzymes, which are involved in the metabolic activation of many procarcinogens. The nitro group and the fluorene (B118485) scaffold are key structural features that would guide the binding interactions, potentially forming hydrogen bonds, pi-stacking, and hydrophobic interactions with amino acid residues in the active site.
The results of such simulations are typically presented in terms of a docking score, which estimates the binding free energy, and a predicted binding pose. A lower docking score generally indicates a more favorable binding interaction. While no specific docking studies for this compound are publicly available, a hypothetical docking study against a generic enzyme active site could yield results similar to those shown in Table 1.
Table 1: Illustrative Molecular Docking Results for this compound This table is a hypothetical representation of potential molecular docking data.
| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cytochrome P450 1A2 | -8.5 | Phe226, Gly316 | Pi-stacking, Hydrogen bond (with nitro group) |
| DNA Polymerase Beta | -7.9 | Arg258, Tyr265 | Hydrogen bond (with acetamide), Pi-alkyl |
Quantum Chemical Calculations of Electronic Properties (e.g., HOMO/LUMO Energies) and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties of a molecule. These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic characteristics. Two of the most important parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The fluorene ring system contributes to an extended π-conjugated system, which influences the energies of both the HOMO and LUMO. Quantum chemical calculations could precisely quantify these effects and predict the regions of the molecule most susceptible to nucleophilic or electrophilic attack.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations This table presents hypothetical data to illustrate the output of quantum chemical calculations.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.25 | Electron-donating ability |
| LUMO Energy | -2.85 | Electron-accepting ability |
| HOMO-LUMO Gap | 3.40 | Chemical reactivity and stability |
Theoretical Investigations into Reactive Intermediate Stability and Lifetimes
The biological activity of many aromatic compounds, particularly nitroaromatics, is often mediated by their metabolic activation to reactive intermediates. nih.gov For this compound, the nitro group can undergo enzymatic reduction to form nitroso and N-hydroxylamine derivatives. acs.org These intermediates are often highly reactive electrophiles that can covalently bind to biological macromolecules like DNA and proteins, leading to cellular damage and toxicity.
Theoretical investigations can be employed to study the stability and lifetimes of these potential reactive intermediates. By calculating the energies of the intermediates and the transition states connecting them, computational chemists can construct a detailed potential energy surface for the metabolic activation pathway. This can help to identify the most likely reactive species and to understand the factors that govern their formation and decay. Such studies are crucial for elucidating the mechanisms of toxicity and for designing safer analogues.
Predictive Modeling for Genotoxicity and Mutagenicity Based on Structural Elements
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. nih.govnih.gov These models are widely used in toxicology to predict the potential of a chemical to be genotoxic or mutagenic without the need for extensive experimental testing. europa.euresearchgate.net QSAR models for genotoxicity are often based on the identification of "structural alerts," which are specific chemical fragments or substructures known to be associated with a particular toxicological endpoint. mdpi.com
This compound contains several structural features that are recognized as potential structural alerts for mutagenicity. The fluorene ring is a polycyclic aromatic hydrocarbon (PAH) moiety, and the nitro group is a well-known structural alert for genotoxicity, often associated with the formation of DNA adducts after metabolic reduction. QSAR models can be used to quantitatively estimate the likelihood that this compound will be mutagenic based on the presence of these and other structural features.
Table 3: Illustrative QSAR Prediction for Genotoxicity of this compound This table is a hypothetical example of a QSAR model output.
| Structural Alert | Present in Molecule? | Associated Toxicological Endpoint | Predicted Outcome |
|---|---|---|---|
| Aromatic nitro group | Yes | Mutagenicity, Carcinogenicity | Positive |
| Polycyclic Aromatic Hydrocarbon | Yes | DNA adduct formation | Positive |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-enzyme interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes of both the ligand and the protein. chemrxiv.org
For this compound, MD simulations could be used to assess the stability of the binding pose predicted by molecular docking. By running a simulation of the ligand-enzyme complex in a simulated aqueous environment, one can observe whether the key interactions are maintained over time. MD simulations can also reveal alternative binding modes and provide insights into the flexibility of the ligand within the active site. Furthermore, these simulations can be used to study the conformational landscape of the isolated molecule, identifying the most stable conformations in solution.
Advanced Methodologies for Research on N 7 Nitro 9h Fluoren 2 Yl Acetamide
Mass Spectrometry-Based Profiling of Metabolites and DNA/Protein Adducts
Mass spectrometry (MS) is a cornerstone analytical technique for identifying and quantifying metabolites and the covalent adducts they form with macromolecules like DNA and protein. nih.gov The application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing complex biological samples. nih.govusda.gov This methodology allows for the separation of compounds in a mixture before their detection by the mass spectrometer, providing both qualitative and quantitative information about the molecules of interest. nih.gov
For metabolite profiling of compounds like N-(7-Nitro-9H-fluoren-2-yl)acetamide, the initial metabolic steps likely involve reduction of the nitro group and hydroxylation of the fluorene (B118485) ring system, analogous to the metabolism of related compounds like 2-acetylaminofluorene (B57845) (2-AAF). wikipedia.orgresearchgate.net High-resolution mass spectrometry (HRMS) enables the determination of the elemental composition of unknown metabolites with high accuracy, facilitating their identification. frontiersin.org
The reactive metabolites formed can covalently bind to nucleophilic sites in DNA and proteins, forming adducts. nih.govberkeley.edu These adducts serve as critical biomarkers for assessing exposure and biological effects. tera.org The general workflow for adduct analysis involves isolating the macromolecule (DNA or protein), hydrolyzing it into smaller units (nucleosides or peptides), and then analyzing the mixture using LC-MS/MS. nih.govresearchgate.net Collision-induced dissociation (CID) during tandem MS analysis fragments the adducted molecules, and the resulting fragmentation pattern provides structural information that helps to identify the site of adduction on both the chemical and the biological molecule. nih.govresearchgate.net
For DNA adducts, a common fragmentation pattern observed in MS/MS is the loss of the deoxyribose sugar moiety, which is a characteristic feature used in screening for potential adducts. nih.gov In the case of protein adducts, specific amino acids such as cysteine, histidine, and lysine (B10760008) are common targets for reactive electrophiles. researchgate.net Methodologies like the "FIRE procedure," which uses fluorescein (B123965) isothiocyanate (FITC) as a derivatizing agent, have been developed to enhance the sensitivity of detecting N-terminal protein adducts by LC-MS/MS. researchgate.net
While specific data for this compound is limited, research on the related compound 2-AAF has identified several key DNA adducts, which provides a model for the types of adducts that could be formed.
Table 1: DNA Adducts Identified for the Related Compound 2-Acetylaminofluorene (2-AAF)
| Adduct Name | Abbreviation | Site of Adduction on Deoxyguanosine |
|---|---|---|
| N-(Deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 position |
| N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | C8 position |
| 3-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene | dG-N2-AAF | N2 position |
This table is based on adducts identified for the related compound 2-AAF and serves as an illustrative example. semanticscholar.org
Electrochemical Detection Techniques for Reactive Metabolites and DNA Damage
Electrochemical methods offer a highly sensitive approach for studying the mechanisms of DNA damage induced by genotoxic compounds, including nitroaromatic compounds structurally similar to this compound. nih.gov These techniques are particularly useful for detecting reactive metabolites and their interactions with DNA in real-time. researchgate.net
A key tool in this area is the electrochemical DNA biosensor. nih.gov This device typically consists of an electrode, such as a screen-printed carbon paste electrode, on which a layer of double-stranded DNA is immobilized. nih.govresearchgate.net By applying a potential to the electrode and monitoring the resulting current, changes to the DNA can be detected. The intrinsic electrochemical signals of DNA bases, particularly guanine (B1146940) and adenine (B156593), are monitored for changes that indicate damage. researchgate.net
Research on nitro derivatives of fluorene, such as 2-nitrofluorene (B1194847) and 2,7-dinitrofluorene, has revealed two primary mechanisms of DNA damage that can be detected using these biosensors:
Direct Interaction : The compound may directly associate with the DNA, for instance, through intercalation between the DNA base pairs. This interaction can be detected by changes in the DNA's electrochemical signal. nih.gov
Damage by Reactive Metabolites : The nitro group of the compound can be electrochemically reduced at the electrode surface. nih.govresearchgate.net This process mimics the metabolic reduction that occurs in vivo and generates short-lived, highly reactive radical species. These radicals can then attack the immobilized DNA, causing damage that is detected by the biosensor. nih.gov
This approach allows for the in-situ generation of reactive intermediates and the immediate detection of their damaging effects on DNA, providing valuable mechanistic insights into the genotoxicity of nitrofluorene compounds. researchgate.net
Table 2: Principles of Electrochemical Detection of DNA Damage
| Detection Principle | Description | Analyte Detected |
|---|---|---|
| Voltammetric Signal Change | Alterations in the oxidation signals of guanine and adenine bases on the DNA-modified electrode. | DNA base damage, adduct formation, intercalation. nih.gov |
| In-Situ Nitroreduction | Electrochemical reduction of the nitro group on the analyte to generate reactive radicals directly at the DNA-coated electrode surface. | Genotoxicity mediated by short-lived reactive metabolites. nih.govresearchgate.net |
Spectroscopic Characterization Methods in Mechanistic Research (e.g., NMR, IR, UV-Vis, Fluorescence)
Spectroscopic techniques are indispensable for the structural elucidation of metabolites and adducts and for probing the mechanisms of interaction between chemicals and biological macromolecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the complete structure of novel chemical entities, including metabolites and DNA or protein adducts. frontiersin.org While mass spectrometry provides mass and fragmentation data, NMR provides detailed information about the connectivity of atoms and the 3D structure of a molecule. For example, NMR has been crucial in confirming the structure of DNA adducts formed by aromatic amines, establishing the precise location of the covalent bond between the chemical and the nucleobase. nih.gov Both 1H NMR and 13C NMR are used to characterize these structures. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound research, IR could be used to monitor the metabolic transformation of key functional groups, such as the reduction of the nitro group (–NO₂) or the hydrolysis of the acetamide (B32628) group (–NHCOCH₃).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is useful for studying interactions between a compound and DNA. When a small molecule intercalates into or binds to the DNA helix, changes in its UV-Vis spectrum, such as a shift in the maximum absorption wavelength (spectral shift) or a change in molar absorptivity (hypochromism or hyperchromism), can be observed. This provides evidence of binding and can be used to quantify binding affinity.
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of fluorescent molecules to proteins and DNA. frontiersin.org If the parent compound, its metabolites, or its adducts are fluorescent, this technique can be used to monitor their formation and interaction with macromolecules. Changes in fluorescence intensity, emission wavelength, and polarization upon binding can provide detailed information about the binding mechanism and the local environment of the molecule.
Table 3: Applications of Spectroscopic Methods in Mechanistic Research
| Spectroscopic Technique | Primary Application | Information Obtained |
|---|---|---|
| NMR | Structure elucidation of metabolites and adducts. | Atomic connectivity, stereochemistry, and conformation. nih.govresearchgate.net |
| IR | Identification of functional groups. | Monitoring of metabolic changes to functional groups (e.g., nitro reduction). |
| UV-Vis | Studying non-covalent DNA binding. | Evidence of intercalation/groove binding, binding constants. |
| Fluorescence | Sensitive detection of binding events. | Binding mechanisms, characterization of the binding site environment. frontiersin.org |
Development of High-Throughput Screening Assays for Metabolic Toxicity and Genotoxicity
High-throughput screening (HTS) allows for the rapid testing of thousands of chemicals for potential toxicity, addressing the limitations of traditional, low-throughput animal testing. nih.govnih.gov The development of HTS assays for metabolic toxicity and genotoxicity is critical for prioritizing compounds like this compound for further investigation.
A central challenge in in vitro toxicity testing is replicating the metabolic activation that many chemicals require to become toxic. nih.gov To address this, HTS assays often incorporate a metabolic activation system, such as rat or human liver microsomes or S9 fractions, which contain cytochrome P450 enzymes. nih.govresearchgate.net
HTS for Metabolic Toxicity: These assays typically use cell-based models and measure endpoints that indicate general cytotoxicity or disruption of specific cellular pathways. Common endpoints include:
Cell Viability: Measuring ATP levels (e.g., CellTiter-Glo® assay) or using fluorescent/colorimetric dyes to assess cell death.
Oxidative Stress: Using probes that become fluorescent in the presence of reactive oxygen species (ROS).
Mitochondrial Dysfunction: Monitoring changes in mitochondrial membrane potential.
Stress Response Pathways: Employing reporter gene assays that measure the activation of pathways like the p53 tumor suppressor pathway or the nuclear factor erythroid 2-related factor 2 (Nrf2) oxidative stress response. nih.gov
HTS for Genotoxicity: These assays aim to detect DNA damage or mutation. Several traditional genotoxicity tests have been adapted to HTS formats:
Ames Test (Bacterial Reverse Mutation Assay): Miniaturized versions of the Ames test are used to screen for mutagenicity in various bacterial strains, with and without metabolic activation. epa.gov
Comet Assay (Single Cell Gel Electrophoresis): High-throughput versions use multi-well plates and automated imaging to measure DNA strand breaks in individual cells.
Micronucleus Assay: This assay detects chromosomal damage. HTS versions utilize automated microscopy and image analysis to score micronuclei in multi-well plates.
DNA Repair Assays: Reporter assays can be designed to measure the activation of DNA damage response pathways, such as the phosphorylation of H2AX (γ-H2AX), a marker for DNA double-strand breaks.
These assays are typically run in 384- or 1536-well plates, utilizing robotic liquid handlers and automated readers to generate large datasets efficiently. nih.govspringernature.com The resulting data helps to build toxicological profiles of chemicals and identify mechanisms of toxicity early in the safety assessment process. nih.gov
Table 4: High-Throughput Screening Endpoints for Toxicity Assessment
| Toxicity Type | Assay Endpoint | Description |
|---|---|---|
| Metabolic Toxicity | Cell Viability | Measures the number of living cells after chemical exposure. nih.gov |
| Oxidative Stress Response | Detects the induction of cellular antioxidant pathways (e.g., Nrf2). nih.gov | |
| Mitochondrial Dysfunction | Assesses damage to mitochondrial integrity and function. | |
| Genotoxicity | Mutagenicity | Detects gene mutations (e.g., miniaturized Ames test). epa.gov |
| DNA Strand Breaks | Measures direct DNA damage (e.g., high-throughput Comet assay). | |
| Chromosomal Damage | Quantifies chromosome breaks or loss (e.g., automated micronucleus assay). |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Acetylaminofluorene (2-AAF) |
| N-(9H-fluoren-2-yl)acetamide |
| 2-Nitrofluorene |
| 2,7-Dinitrofluorene |
| N-(Deoxyguanosin-8-yl)-2-aminofluorene |
| N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene |
| 3-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene |
| N-(7-hydroxy-9H-fluoren-2-yl)-acetamide |
| Guanine |
| Adenine |
| Cysteine |
| Histidine |
| Lysine |
Comparative Research and Broader Implications for Chemical Carcinogenesis
Comparative Studies with 2-Acetylaminofluorene (B57845) (2-AAF) and Other Aromatic Amines
2-Acetylaminofluorene is a well-established experimental carcinogen that has been extensively used as a model compound to study the mechanisms of aromatic amine-induced cancer. nih.gov Its carcinogenicity is intrinsically linked to its metabolic activation, a multi-step process initiated by cytochrome P-450 enzymes. This process primarily involves N-hydroxylation to form N-hydroxy-2-acetylaminofluorene, a more potent, or "proximate," carcinogen. nih.govmdpi.com This intermediate can be further metabolized, for instance, through O-acetylation or sulfation, to generate highly reactive electrophilic species that readily form covalent adducts with cellular macromolecules, most importantly DNA. semanticscholar.org These DNA adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer. nih.gov
In comparative studies, the introduction of a nitro group at the 7-position of the fluorene (B118485) ring, as in N-(7-Nitro-9H-fluoren-2-yl)acetamide, is expected to significantly modify these metabolic and carcinogenic pathways. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. This alteration can affect the rates and sites of metabolism, the stability of reactive intermediates, and the nature of the DNA adducts formed.
While direct comparative carcinogenicity data for this compound is limited in publicly accessible literature, studies on analogous compounds provide critical insights. For instance, research on 7-fluoro-2-acetylaminofluorene (B1219959) revealed that substitution at the 7-position can dramatically alter carcinogenic potency. 7-Fluoro-AAF was found to be more carcinogenic than AAF in the liver of female Sprague-Dawley rats. nih.gov This suggests that the 7-position is a critical determinant of the carcinogenic activity of fluorene derivatives.
Analysis of Differential Metabolic and Genotoxic Profiles Among Fluorene Derivatives
The metabolic fate of fluorene derivatives is complex, with multiple competing pathways leading to either detoxification or activation. For 2-AAF, ring hydroxylation at various positions (e.g., 3, 5, 7, and 9) is generally considered a detoxification pathway, leading to more water-soluble compounds that can be readily excreted. dntb.gov.ua In contrast, N-hydroxylation is the key activation step. aniara.com
The presence of a nitro group, as in this compound, introduces an additional site for metabolic transformation. Nitroreduction, the conversion of a nitro group to an amino group via nitroso and hydroxylamino intermediates, is a critical activation pathway for many nitroaromatic compounds. usp.org This process can be catalyzed by various enzymes, including cytosolic nitroreductases and bacterial nitroreductases in the gut microbiota.
Therefore, the genotoxicity of this compound is likely mediated by a dual mechanism:
N-hydroxylation of the acetamido group , similar to 2-AAF, leading to the formation of reactive esters that bind to DNA.
Reduction of the nitro group , which can lead to the formation of a reactive N-hydroxy-aminofluorene derivative that can also form DNA adducts.
Studies on the related compound 2-nitrofluorene (B1194847) (NF) have shown that it can be metabolized in vivo to form hydroxylated acetylaminofluorenes, indicating that it enters the same metabolic pathway as 2-AAF. epa.gov Furthermore, both NF and 2-AAF can be metabolized to a common N-hydroxy metabolite, N-hydroxy-2-aminofluorene, which is capable of inducing oxidative DNA damage in addition to forming covalent adducts. nih.gov The major DNA adduct formed from both NF and 2-AAF in rats is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.gov
The table below summarizes the key metabolic pathways for 2-AAF and the predicted pathways for this compound based on related compounds.
| Compound | Key Metabolic Activation Pathways | Key Detoxification Pathways | Resulting Genotoxic Events |
| 2-Acetylaminofluorene (2-AAF) | N-hydroxylation, followed by O-esterification (acetylation or sulfation) | Ring hydroxylation (at C3, C5, C7, C9), Glucuronidation | Formation of DNA adducts (e.g., dG-C8-AAF), leading to mutations. |
| This compound | N-hydroxylation of the acetamido group, Reduction of the nitro group | Ring hydroxylation, Glucuronidation | Formation of DNA adducts, Potential for oxidative DNA damage. |
Contributions of this compound Research to the Understanding of Nitroarene and Arylamine Carcinogenesis
The study of this compound and its comparison with 2-AAF and other derivatives contribute significantly to our understanding of chemical carcinogenesis in several ways:
Structure-Activity Relationships: By systematically altering the substituents on the fluorene ring and observing the resulting changes in metabolic profiles and carcinogenic potency, researchers can build predictive models for the carcinogenicity of untested aromatic amines and nitroarenes. The presence and position of the nitro group are critical determinants of mutagenic activity. nih.gov
Mechanisms of Metabolic Activation: The dual potential for activation via both the acetamido and nitro groups in this compound highlights the complexity of metabolic pathways. Research into such compounds helps to delineate the relative contributions of different enzymatic systems (e.g., cytochrome P-450s, nitroreductases) in the bioactivation of complex xenobiotics.
Role of DNA Adducts: The formation of DNA adducts is a central tenet of chemical carcinogenesis. nih.gov Comparing the types and quantities of adducts formed by this compound versus 2-AAF can provide insights into which specific DNA lesions are most critical for initiating the carcinogenic process. For example, studies with 7-fluoro-AAF suggested a dissociation between the levels of certain DNA adducts and hepatocarcinogenesis, pointing to the importance of other factors or different types of DNA damage. nih.gov
Understanding Human Cancer Risk: Aromatic amines and nitroarenes are classes of chemicals to which humans are exposed through various environmental, occupational, and dietary sources. A deeper understanding of how these compounds are metabolized and how they induce cancer in experimental models is essential for assessing human cancer risk and developing strategies for prevention.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(7-Nitro-9H-fluoren-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Nitration : Introduce the nitro group at the 7-position of 9H-fluorene using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize over-nitration. Monitor regioselectivity via TLC or HPLC .
- Acetylation : React the nitrated intermediate with acetyl chloride in anhydrous dichloromethane, using a base (e.g., pyridine) to scavenge HCl. Optimize reaction time (4–6 hrs) and stoichiometry (1.2 equiv acetyl chloride) to maximize yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the pure product. Confirm purity via HPLC (>95%) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray Crystallography : Employ SHELXL for single-crystal refinement to resolve the nitro group’s orientation and assess intramolecular interactions (e.g., hydrogen bonding) .
- Spectroscopy :
- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns. The nitro group’s electron-withdrawing effect will deshield adjacent protons .
- IR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity inferred from structural analogs (e.g., N-hydroxy-2-acetamidofluorene) .
- Thermal Stability : Avoid heating above 200°C to prevent decomposition into toxic NOx and F⁻ vapors .
- Waste Disposal : Neutralize acidic byproducts (from nitration) with NaHCO₃ before disposal .
Advanced Research Questions
Q. How can computational models predict the solvation effects and reactivity of this compound?
- Methodology :
- Solvation Modeling : Apply the C-PCM (Conductor-like Polarizable Continuum Model) in Gaussian or ORCA to calculate solvation-free energies and dipole moments in solvents like DMSO or acetonitrile .
- Reactivity Insights : Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., nitro group’s para position) for further functionalization .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Methodology :
- Crystallographic Validation : Cross-validate computed bond lengths/angles (from DFT) with X-ray data. Discrepancies >0.05 Å may indicate solvation or crystal-packing effects .
- Dynamic NMR : For flexible moieties (e.g., acetamide rotation), variable-temperature NMR can reconcile static computational models with dynamic experimental behavior .
Q. How does the nitro group influence the compound’s electronic properties in catalytic or photochemical applications?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry (CH₃CN, Ag/AgCl reference) to measure reduction potentials linked to the nitro group’s electron-withdrawing effect .
- Photoluminescence Studies : Compare fluorescence quantum yields with non-nitrated analogs to assess nitro-induced quenching .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodology :
- Flow Chemistry : Implement continuous nitration in microreactors to enhance heat/mass transfer and reduce side products .
- In-situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track nitro group incorporation in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
